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Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye AF555 NHS ester, a
widely used tool in fluorescence microscopy. It details its chemical properties, and applications,
and provides step-by-step protocols for its use in key experimental techniques.

Core Concepts: Introduction to AF555 NHS Ester

AF555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye belonging to the
Alexa Fluor family.[1][2] Its chemical structure features a succinimidyl ester (NHS) functional
group, which allows for the covalent labeling of primary amines on proteins, antibodies, and
other biomolecules.[3][4] This amine-reactive nature makes it a versatile tool for attaching a
fluorescent tag to a wide range of targets for visualization in fluorescence-based assays.[1]

The fluorescence of AF555 lies in the orange-red region of the visible spectrum, making it
easily distinguishable from other commonly used fluorophores like AF488 (green). Its high
guantum yield and resistance to photobleaching ensure bright and stable signals during
imaging, which is crucial for sensitive detection and quantitative analysis. Furthermore, its
hydrophilic nature minimizes non-specific binding and reduces the risk of protein aggregation
upon conjugation.

Quantitative Data Summary
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The key spectral and photophysical properties of AF555 NHS ester are summarized in the
table below for easy reference and comparison.

Property Value References
Excitation Maximum (Aex) 555 - 556 nm

Emission Maximum (Aem) 565 - 572 nm

Molar Extinction Coefficient ~155,000 cm~—iM—1

Fluorescence Quantum Yield

~0.10
(®)
Recommended Laser Lines 532 nm, 555 nm, 561 nm
Spectrally Similar Dyes Cy3, TRITC, DyLight 549

o Relatively insensitive in the pH
pH Sensitivity
4-10 range

Experimental Protocols

This section provides detailed methodologies for common applications of AF555 NHS ester in
fluorescence microscopy.

Antibody Labeling with AF555 NHS Ester

This protocol describes the covalent conjugation of AF555 NHS ester to a primary antibody.

Materials:

Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium
azide)

AF555 NHS ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
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e Purification column (e.g., Sephadex G-25)
o Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
o Prepare the Antibody:
o Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

o If the antibody is in a buffer containing primary amines or preservatives, dialyze it against
PBS overnight at 4°C.

e Prepare the AF555 NHS Ester Stock Solution:
o Allow the vial of AF555 NHS ester to warm to room temperature before opening.

o Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This
solution should be prepared fresh and protected from moisture.

o Conjugation Reaction:

o Add the AF555 NHS ester stock solution to the antibody solution. A molar excess of 8-fold
of the dye is a good starting point for mono-labeling. The optimal ratio may need to be
determined empirically.

o Incubate the reaction mixture for 1 hour at room temperature with continuous stirring,
protected from light.

 Purification of the Conjugate:

o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS.

o Collect the fractions containing the labeled antibody, which will be the first colored band to
elute.

» Determination of Degree of Labeling (DOL):
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o Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the
absorbance maximum of AF555 (~555 nm).

o Calculate the DOL using the following formula: DOL = (A_max x €_prot) / [(A_280 -
(A_max x CF_280)) x £_dye] Where:

A_max is the absorbance at the dye's maximum absorbance wavelength.

€_prot is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M~*cm~1
for 19G).

A 280 is the absorbance at 280 nm.

CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the
manufacturer).

€_dye is the molar extinction coefficient of the dye at its absorbance maximum.

o An optimal DOL for most antibodies is between 2 and 10.

o Storage:

o Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots
for long-term storage. Protect from light.

Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of an AF555-conjugated secondary antibody for indirect
immunofluorescence staining of cultured cells.

Materials:

Cultured cells grown on coverslips or in chamber slides

Primary antibody (unconjugated)

AF555-conjugated secondary antibody

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
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e Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

e Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal serum (from the same
species as the secondary antibody) in PBS

e Wash Buffer: PBS

e Antifade mounting medium

Procedure:

o Cell Preparation:

o Grow cells to the desired confluency on sterile glass coverslips or chamber slides.

o Fixation:

o Aspirate the culture medium and wash the cells twice with PBS.

o Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

o Permeabilization (for intracellular targets):

o Wash the cells three times with PBS for 5 minutes each.

o Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room

temperature.

e Blocking:

o Wash the cells three times with PBS for 5 minutes each.

o Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at
room temperature.

e Primary Antibody Incubation:

o Dilute the primary antibody to its optimal concentration in the blocking buffer.
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o Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or
overnight at 4°C in a humidified chamber.

e Secondary Antibody Incubation:
o Wash the cells three times with PBS for 5 minutes each.
o Dilute the AF555-conjugated secondary antibody in the blocking buffer.

o Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,
protected from light.

e Final Washes and Mounting:
o Wash the cells three times with PBS for 5 minutes each, protected from light.
o Mount the coverslips onto glass slides using an antifade mounting medium.
e Imaging:

o Visualize the stained cells using a fluorescence microscope equipped with appropriate
filters for AF555 (e.g., TRITC filter set).

Flow Cytometry Protocol

This protocol describes the staining of cell surface markers for analysis by flow cytometry using
an AF555-conjugated primary antibody.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

AF555-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

FACS tubes

Procedure:
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Cell Preparation:

o Prepare a single-cell suspension at a concentration of 1 x 10° cells/mL in ice-cold Flow
Cytometry Staining Buffer.

Fc Receptor Blocking (Optional but Recommended):

o To reduce non-specific binding, incubate the cells with an Fc receptor blocking antibody for
10-15 minutes on ice.

Staining:

o Add the predetermined optimal concentration of the AF555-conjugated primary antibody to
the cell suspension.

o Incubate for 20-30 minutes on ice in the dark.

Washing:

o Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer,
centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.

Resuspension and Analysis:
o Resuspend the cell pellet in 300-500 L of Flow Cytometry Staining Buffer.

o Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for
AF555 excitation and emission (e.g., 561 nm laser and a 585/42 nm bandpass filter).

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

Click to download full resolution via product page

Caption: Reaction mechanism of AF555 NHS ester with a primary amine on a protein.
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Caption: Step-by-step workflow for indirect immunofluorescence staining.

Click to download full resolution via product page

Caption: Workflow for cell surface staining for flow cytometry analysis.

Troubleshooting and Considerations

» Low Labeling Efficiency: Ensure the antibody is in an amine-free buffer at the correct pH
(8.3-8.5). Use freshly prepared, anhydrous DMSO or DMF for dissolving the NHS ester.
Consider optimizing the dye-to-protein molar ratio.

o High Background Staining in Immunofluorescence: Ensure adequate blocking and thorough
washing steps. Titrate the primary and secondary antibodies to determine the optimal
concentrations.

» Photobleaching: Although AF555 is relatively photostable, minimize exposure to excitation
light. Use an antifade mounting medium for immunofluorescence.

e Fluorescence Quenching: Certain amino acids, such as tryptophan, tyrosine, histidine, and
methionine, can quench the fluorescence of Alexa Fluor dyes if they are in close proximity to
the conjugated fluorophore. This should be considered when interpreting fluorescence
intensity data.

By understanding the principles of AF555 NHS ester chemistry and following these detailed
protocols, researchers can effectively utilize this powerful tool for a wide range of fluorescence
microscopy applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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